molecular formula C13H10ClN3O3S B2706589 2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid CAS No. 889303-28-0

2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid

Cat. No.: B2706589
CAS No.: 889303-28-0
M. Wt: 323.75
InChI Key: HZDHIFIHFXBUIC-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid is a synthetic organic compound featuring a benzoic acid backbone linked via an amide bond to a substituted pyrimidine ring. The pyrimidine moiety contains a chlorine atom at position 5 and a methylthio (-SCH₃) group at position 2.

Properties

IUPAC Name

2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S/c1-21-13-15-6-8(14)10(17-13)11(18)16-9-5-3-2-4-7(9)12(19)20/h2-6H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDHIFIHFXBUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid typically involves multiple steps. One common route starts with the preparation of 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid, which is then coupled with an appropriate benzoic acid derivative under specific conditions to form the target compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid derivatives in anticancer therapies. Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells, which is a programmed cell death crucial for eliminating malignant cells. For instance, derivatives have been tested against human ovarian and colon cancer cell lines, revealing significant antiproliferative activity .
  • Structure-Activity Relationship (SAR) : The effectiveness of these compounds is closely tied to their chemical structure. Variations in substituents can lead to different levels of biological activity, making SAR studies essential for optimizing drug design .

Antimicrobial Activity

In addition to anticancer properties, some derivatives of this compound have displayed antimicrobial activity against bacterial and fungal strains. This broad-spectrum activity makes them candidates for further development in treating infections .

Study 1: Antitumor Activity

In a study published in Medicinal Chemistry, researchers synthesized a series of derivatives based on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide and evaluated their anticancer efficacy against various human cancer cell lines. The findings indicated that certain derivatives exhibited GI50 values lower than 1 µM, demonstrating potent antitumor activity .

Study 2: Antimicrobial Screening

Another investigation evaluated the antimicrobial properties of related compounds against mycobacterial strains and fungi. The results indicated that several derivatives had comparable or superior activity compared to established antibiotics like penicillin G and ciprofloxacin .

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, or interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with analogs sharing structural motifs, such as pyrimidine-carboxamido linkages, halogenated substituents, or benzoic acid derivatives. Key differences in substituents, synthesis pathways, and molecular properties are highlighted.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Source
2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid C₁₃H₁₀ClN₃O₃S* ~323.75 5-Cl, 2-SCH₃, benzoic acid Carboxylic acid, amide, pyrimidine Target Compound
4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic Acid C₁₆H₁₅ClFN₃O₃S 383.83 5-Cl, 2-S-(4-fluorobenzyl), butanoic acid Carboxylic acid, amide, pyrimidine
5-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester C₁₅H₁₄ClNO₄S ~339.79 5-Cl, sulfonamide, methyl ester Ester, sulfonamide
Benzoic acid, 4-(methylthio) C₈H₈O₂S 168.21 4-SCH₃ Carboxylic acid, thioether

Key Comparative Insights:

Pyrimidine-Carboxamido Analogs (): The compound from replaces the methylthio group with a bulkier 4-fluorobenzylthio substituent and uses butanoic acid instead of benzoic acid. This increases molecular weight by ~60 Da and introduces fluorine, which may enhance metabolic stability and lipophilicity . The benzoic acid in the target compound could improve binding to aromatic receptors compared to the aliphatic butanoic acid.

Sulfonamide-Based Derivatives ():

  • describes a sulfonamide-linked benzoic acid methyl ester. Unlike the target compound’s amide bond, sulfonamides are more resistant to hydrolysis but less polar. The methyl ester group in this analog would reduce solubility in aqueous environments compared to the free carboxylic acid in the target .

Simple Benzoic Acid Derivatives ():

  • 4-(Methylthio)benzoic acid lacks the pyrimidine-carboxamido moiety but shares the methylthio and carboxylic acid groups. Such simpler structures are often found in natural products (e.g., essential oils) but lack the complexity for targeted bioactivity .

Limitations and Contradictions

  • The evidence lacks direct data on the target compound’s bioactivity, solubility, or stability, limiting pharmacological comparisons.

Biological Activity

2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings and case studies related to the biological activity of this compound.

Chemical Structure

The compound is characterized by the following structural formula:

C13H12ClN3O2S\text{C}_{13}\text{H}_{12}\text{Cl}\text{N}_3\text{O}_2\text{S}

This structure includes a chloro group, a methylthio group, and a carboxamide moiety, contributing to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus. One study reported that halogenated pyrimidines achieved a 95% reduction in hemolysis at 5 µg/mL with a minimum inhibitory concentration (MIC) of 50 µg/mL .

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

CompoundMIC (µg/mL)Hemolysis Reduction (%)
24DC5FP5095
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. In a comparative study, similar pyrimidine derivatives demonstrated IC50 values ranging from 3.0 µM to 21.3 µM against different cancer cell lines, indicating significant antiproliferative activity . Notably, the carboxamide derivative showed promising results against A549 lung cancer cells.

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Carboxamide derivativeA5493.0
Benzamide derivativeMCF-75.85
Pyrimidine analogsVarious21.3

Anti-inflammatory Properties

The anti-inflammatory effects of pyrimidine derivatives have also been documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. The mechanism often involves the suppression of NF-kB signaling pathways .

Case Studies

  • Case Study on Antimicrobial Activity : A recent investigation into halogenated pyrimidines highlighted their ability to disrupt quorum sensing in S. aureus, leading to reduced virulence and biofilm formation. The study utilized qRT-PCR to analyze gene expression changes associated with virulence factors .
  • Case Study on Anticancer Effects : In a study assessing various pyrimidine derivatives for anticancer activity, one compound demonstrated an IC50 value significantly lower than standard treatments like doxorubicin, suggesting that structural modifications could enhance therapeutic efficacy against cancer cells .

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